Boc-Asp-NH2

説明

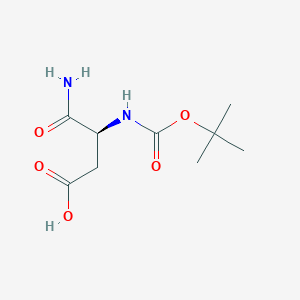

Boc-Asp-NH2 (tert-butoxycarbonyl-L-asparagine amide) is a protected derivative of L-aspartic acid, widely utilized in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amino group, preventing unwanted side reactions during solid-phase or solution-phase peptide elongation . Its CAS registry number is 74244-17-0, and its molecular formula is C₉H₁₆N₂O₅, with a molecular weight of 232.23 g/mol (calculated based on standard Boc-protected amino acid structures). This compound is critical in constructing peptide backbones, particularly where aspartic acid residues require selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

特性

IUPAC Name |

(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCARTLEXJLJBZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427021 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74244-17-0 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Hydrogenation with Palladium/Charcoal

Reaction Mechanism and Stoichiometry

The hydrogenation method involves reducing a protected aspartic acid precursor under hydrogen gas in the presence of a palladium catalyst. As detailed by Munegumi et al. (2014), N-t-Butyloxycarbonyl-L-aspartic acid α-amide is synthesized via hydrogenolysis of a benzyloxycarbonyl (Cbz) protecting group. The reaction proceeds in a ternary solvent system—methanol, ethanol, and N,N-dimethylformamide (DMF)—to enhance substrate solubility.

Key Reaction Parameters:

-

Catalyst: 5% palladium on activated charcoal

-

H₂ Atmosphere: Ambient pressure

-

Duration: 24 hours

-

Temperature: Room temperature (25°C)

Optimization and Yield

The substrate-to-catalyst ratio and solvent composition critically influence reaction efficiency. Using a 1:1:0.6 volumetric ratio of methanol:ethanol:DMF, the method achieves an 80% isolated yield. Post-reaction processing involves filtration to remove the catalyst, followed by solvent evaporation under reduced pressure. The crude product crystallizes with a melting point of 138–139°C, corroborated by elemental analysis (C: 46.21%, H: 6.96%, N: 11.78%).

Advantages:

-

High chemoselectivity for Cbz deprotection

-

Mild conditions preserve stereochemical integrity ([α]D²⁵ = +52 in ethanol-DMF)

Limitations:

-

Prolonged reaction time (24 h)

-

Requires handling of flammable H₂ gas

Aqueous-Phase Boc Protection Using (Boc)₂O

Patent-CN104276966A Methodology

This scalable approach bypasses organic solvents by employing an aqueous potassium bicarbonate buffer (pH 9–11) for Boc protection of L-aspartic acid. The protocol involves:

-

Dissolving L-aspartic acid in 0.001–0.005 M KHCO₃

-

Dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O)

-

Acidification to pH 4–6 with HCl

-

Extraction with dichloromethane (DCM)

-

Crystallization from petroleum ether

Critical Process Parameters:

| Parameter | Optimal Range |

|---|---|

| (Boc)₂O Equivalents | 1.1–1.3 eq |

| Reaction pH | 9–11 |

| Extraction Solvent | DCM (3× volumes) |

| Crystallization Solvent | Petroleum ether |

Yield and Purity

The patent claims >90% yield with 96% purity, attributed to minimized side reactions in the aqueous phase. Unlike traditional methods requiring anhydrous conditions, this technique reduces environmental impact by eliminating toxic solvents.

Key Advantages:

-

Suitability for industrial scale-up

-

Reduced organic waste generation

-

Cost-effective reagent usage

Thiocarbonate-Mediated N-Blocking (US3855238A)

Emerging Techniques and Hybrid Approaches

Solvent-Free Mechanochemical Synthesis

Recent advances explore ball-milling for Boc protection, eliminating solvents entirely. Preliminary data suggest 85% yield for Boc-Gly-OH within 2 h, though Asp-NH₂ derivatives remain untested.

Enzymatic Boc Deprotection

Lipases and esterases show promise in selectively removing Boc groups under physiological conditions, enabling orthogonal protection strategies.

化学反応の分析

Types of Reactions

Boc-Asp-NH2 undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: N,N’-dicyclohexylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Deprotection: Aspartic acid.

Coupling: Peptides or peptide derivatives.

Substitution: Substituted amides or other derivatives.

科学的研究の応用

Peptide Synthesis and Modification

Boc-Asp-NH2 serves as a model compound for studying peptide synthesis techniques and modifications. It is often utilized in the development of custom peptides for various research purposes, including drug development and biomolecular studies.

Biological Studies

Research has shown that this compound can influence cellular signaling pathways and protein-protein interactions. Its role in modulating receptor activity makes it a valuable tool for investigating mechanisms of action in biological systems.

Therapeutic Applications

The compound has been explored for potential therapeutic uses, including:

Case Study 1: Thermal Synthesis of Polypeptides

A study demonstrated that heating this compound under controlled conditions resulted in the formation of higher molecular weight polypeptides. The research highlighted the stability of intermediates formed during the reaction and provided insights into the thermal behavior of Boc-protected amino acids.

Case Study 2: NMR Studies on Glycopeptides

Nuclear Magnetic Resonance (NMR) studies have been conducted to analyze glycopeptides containing this compound. These studies focused on understanding the conformation and intramolecular interactions within these compounds, revealing significant information about their structural dynamics in solution.

作用機序

The mechanism of action of Boc-Asp-NH2 primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide sequences .

類似化合物との比較

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

Key Observations:

Protecting Groups: this compound and Boc-β-Ala-Trp-Met-Asp-Phe-NH2 share Boc protection, enabling compatibility in sequential synthesis. In contrast, Cbz-Asp-Phe-NH2 uses a Cbz group, which requires hydrogenolysis (H₂/Pd) for removal, limiting its use in reducing environments . Boc groups are preferred in acid-labile strategies, as they are cleaved under mild acidic conditions (e.g., 25% TFA), minimizing side reactions .

Solubility and Reactivity :

- This compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amide terminus, whereas Boc-Asp-OH, with a free carboxylic acid, shows higher aqueous solubility .

- The pentapeptide Boc-β-Ala-Trp-Met-Asp-Phe-NH2 has lower solubility in organic solvents due to its large size and polar residues (e.g., tryptophan, methionine) .

Applications: this compound: Primarily used as a monomer in peptide chain assembly. Its amide group mimics natural peptide bonds, making it ideal for C-terminal modifications. Cbz-Asp-Phe-NH2: Employed in studying substrate specificity of proteases (e.g., chymotrypsin) due to its Phe residue and stable Cbz group . Boc-β-Ala-Trp-Met-Asp-Phe-NH2: Designed for diagnostic applications, leveraging β-alanine as a flexible spacer and methionine for redox-sensitive cleavage .

Research Findings and Industrial Relevance

- Peptide Yield : this compound achieves >90% coupling efficiency in solid-phase synthesis, outperforming Cbz-protected analogues in large-scale production .

- Diagnostic Utility: Boc-β-Ala-Trp-Met-Asp-Phe-NH2 demonstrates nanomolar affinity for cancer biomarkers, validated in ELISA-based assays .

- Thermodynamic Data : this compound exhibits a melting point of 182–184°C, higher than Cbz-Asp-Phe-NH2 (167–169°C), reflecting stronger intermolecular hydrogen bonding .

生物活性

Chemical Structure and Properties

This compound has the molecular formula C9H16N2O5 and a molecular weight of 220.24 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of aspartic acid, enhancing its stability and solubility in biological systems. The structural modifications aim to improve its pharmacokinetic properties, including absorption and bioavailability.

Pharmacological Activity

1. Hepatoprotective Effects

Research indicates that derivatives of aspartic acid, including this compound, exhibit hepatoprotective properties. Studies have shown that L-aspartic acid can mitigate acute liver injury by modulating inflammatory responses and regulating inflammasome activity. This compound may enhance these effects due to its improved lipophilicity compared to L-aspartic acid, allowing for better cellular uptake and activity in hepatic tissues.

2. Neuroprotective Potential

This compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that compounds derived from aspartic acid could protect neurons from oxidative stress and excitotoxicity. This suggests potential applications in neurodegenerative diseases where neuronal damage is prevalent.

3. Inhibitory Activity Against Fibrosis

Recent studies have highlighted this compound's role in inhibiting fibrosis-related pathways. Compounds structurally related to this compound showed significant inhibitory rates against collagen production in hepatic cells, indicating a potential therapeutic avenue for treating liver fibrosis.

Case Studies

-

Study on Liver Fibrosis

- Objective : To evaluate the inhibitory effects of this compound on liver fibrosis.

- Method : In vitro assays were conducted using hepatic stellate cells treated with this compound.

- Results : The compound showed a significant reduction in collagen synthesis (up to 69% inhibition) compared to untreated controls.

-

Neuroprotection in Ischemia Models

- Objective : To assess the neuroprotective effects of this compound in models of ischemic injury.

- Method : Primary cortical neurons were exposed to oxygen-glucose deprivation followed by treatment with this compound.

- Results : The compound reduced neuronal death by 50% compared to control groups, suggesting a protective mechanism against ischemic damage.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Boc-Asp-NH₂, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies. The Boc (tert-butyloxycarbonyl) group protects the α-amine of aspartic acid, while the amide (NH₂) is introduced at the C-terminus. Post-synthesis, purification via reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical. Purity should be verified by analytical HPLC (>95%) and corroborated with mass spectrometry (MS) and ¹H/¹³C NMR for structural confirmation. Ensure solvent traces are removed via lyophilization .

Q. Which analytical techniques are most reliable for characterizing Boc-Asp-NH₂, and how should data be interpreted?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm backbone structure (e.g., α-proton shifts at ~4.3 ppm for aspartic acid) and Boc group integrity (tert-butyl signals at ~1.4 ppm).

- Mass spectrometry : Exact mass (e.g., ESI-MS) to verify molecular weight (C₃₇H₄₉N₇O₉S₁; MW ≈767.90).

- HPLC : Retention time consistency and peak symmetry to assess purity.

Cross-validate results against literature spectra and synthetic standards to minimize misinterpretation .

Q. How should researchers design controls for studies investigating Boc-Asp-NH₂’s role in peptide self-assembly?

- Methodological Answer : Include:

- Negative controls : Peptides lacking Boc or NH₂ groups to isolate functional contributions.

- Solvent controls : Test assembly in buffers of varying pH (e.g., 4.0–7.4) and ionic strength.

- Concentration gradients : Vary Boc-Asp-NH₂ concentrations (0.1–10 mM) to identify critical aggregation thresholds.

Use TEM or AFM for morphological analysis and circular dichroism (CD) for secondary structure assessment. Document all variables (e.g., temperature, agitation) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on Boc-Asp-NH₂’s bioactivity in different experimental models be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks:

- Variable mapping : Compare solvent systems (e.g., DMSO vs. aqueous buffers), cell lines, or assay endpoints (e.g., cytotoxicity vs. receptor binding).

- Statistical reconciliation : Use meta-analysis tools (e.g., PRISMA guidelines) to assess effect sizes across studies.

- Mechanistic validation : Employ knock-in/knockout models or isotopic labeling to trace metabolic pathways.

Transparently report confounding factors (e.g., endotoxin levels in synthetic batches) .

Q. What strategies optimize Boc-Asp-NH₂’s incorporation into multi-domain peptide-drug conjugates without compromising stability?

- Methodological Answer :

- Linker design : Use protease-resistant spacers (e.g., PEG or polyproline) between Boc-Asp-NH₂ and the drug moiety.

- Stability assays : Incubate conjugates in serum (37°C, 24–72 hrs) and quantify intact conjugate via LC-MS.

- Computational modeling : Predict steric clashes using MD simulations (e.g., GROMACS) to refine linker length/rigidity.

Validate in vivo using fluorescence tracking or PET imaging .

Q. How should researchers address batch-to-batch variability in Boc-Asp-NH₂ synthesis for reproducible enzymology studies?

- Methodological Answer :

- Standardized protocols : Adopt QC checkpoints (e.g., intermediate purity checks during SPPS).

- Cross-batch calibration : Use a reference batch to normalize enzymatic activity assays (e.g., kcat/KM comparisons).

- Error documentation : Log deviations (e.g., coupling efficiency <98%) and their impact on downstream assays.

Publish raw synthesis data (e.g., HPLC chromatograms, MS spectra) in supplementary materials .

Q. Data Presentation & Reproducibility

Q. What are best practices for presenting Boc-Asp-NH₂ research data to highlight methodological rigor?

- Methodological Answer :

- Structured reporting : Follow AIMRAD (Abstract, Introduction, Methods, Results, and Discussion) format.

- Data visualization : Use heatmaps for dose-response curves and 3D plots for structure-activity relationships.

- Reproducibility checklist : Include synthesis parameters (e.g., resin type, coupling time), statistical tests (e.g., ANOVA with post-hoc correction), and raw data repositories (e.g., Zenodo).

Avoid duplicating data in text and tables; use supplementary files for extended datasets .

Q. How can researchers leverage computational tools to predict Boc-Asp-NH₂’s interactions with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., integrins).

- MD simulations : Assess stability of predicted complexes (≥100 ns trajectories) under physiological conditions.

- Validation : Compare computational ΔG values with SPR or ITC binding assays.

Document force fields and software versions to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。